molecular formula C11H15NO2 B3057762 Methyl 4-amino-3-phenylbutanoate CAS No. 84872-79-7

Methyl 4-amino-3-phenylbutanoate

Cat. No.: B3057762
CAS No.: 84872-79-7
M. Wt: 193.24 g/mol
InChI Key: QGMLRHACACRFNN-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-phenylbutanoate” is a chemical compound with the CAS Number: 84872-79-7 . Its molecular weight is 193.25 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound has been reported in a research paper . The ester based on L-menthol and phenibut was obtained in 78% yield using N,N dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO2/c1-14-11(13)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 193.25 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Tetrazole-Containing Derivatives

  • Methyl 4-amino-3-phenylbutanoate has been utilized in the synthesis of tetrazole-containing derivatives. These derivatives are formed by replacing the terminal amino group with a tetrazol-1-yl fragment, showcasing the molecule's reactivity and versatility in organic synthesis (Putis, Shuvalova, & Ostrovskii, 2008).

X-ray Crystal Structure Analysis

  • This compound is a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. The X-ray crystallographic analysis of its derivative provides insights into its stereochemistry, which is crucial for understanding its biological interactions (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Inhibitors in Menaquinone Biosynthesis

Preparation for Peptide Bond Isosteres

  • Efficient synthesis methods have been developed for N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids, a derivative of this compound, demonstrating its utility in creating important peptide bond isosteres (May & Abell, 1999).

Three-Component Reactions

  • The compound is used in three-component reactions with aromatic aldehydes and propane-1,2-diamine, leading to the synthesis of various chemical products. This showcases its role in facilitating diverse chemical transformations (Gein, Kasimova, Aliev, & Vakhrin, 2010).

Future Directions

The future directions for research on “Methyl 4-amino-3-phenylbutanoate” could include further investigation of its potential anticonvulsant activity , as well as exploration of other possible biological activities. Additionally, studies could be conducted to elucidate its mechanism of action and to optimize its synthesis process.

Properties

IUPAC Name

methyl 4-amino-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMLRHACACRFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005155
Record name Methyl 4-amino-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84872-79-7
Record name Hydrocinnamic acid, beta-(aminomethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084872797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-amino-3-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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